10-Methyl-9-isothiocyanatoacridinium triflate
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Overview
Description
Preparation Methods
The synthesis of 10-Methyl-9-isothiocyanatoacridinium triflate typically involves the reaction of 10-methylacridinium with thiophosgene to introduce the isothiocyanate group. The resulting compound is then treated with trifluoromethanesulfonic acid to obtain the triflate salt. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
10-Methyl-9-isothiocyanatoacridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The acridinium core can participate in redox reactions, although specific conditions and reagents vary.
Hydrolysis: The isothiocyanate group can hydrolyze under acidic or basic conditions to form amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .
Scientific Research Applications
10-Methyl-9-isothiocyanatoacridinium triflate is widely used in scientific research, particularly in:
Fluorescence Studies: It serves as a fluorescent probe due to its strong emission properties.
Bioconjugation: The isothiocyanate group allows for easy conjugation with biomolecules, making it useful in labeling proteins and nucleic acids.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a diagnostic tool in imaging studies.
Mechanism of Action
The mechanism of action of 10-Methyl-9-isothiocyanatoacridinium triflate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the fluorescence properties of the compound, making it useful for detecting and studying biological processes .
Comparison with Similar Compounds
Similar compounds to 10-Methyl-9-isothiocyanatoacridinium triflate include:
9-Isothiocyanatoacridine: Lacks the methyl group at the 10th position, resulting in different reactivity and fluorescence properties.
10-Methylacridinium triflate: Does not have the isothiocyanate group, limiting its use in bioconjugation.
9-Isothiocyanato-10-methylacridinium chloride: Similar structure but different counterion, which can affect solubility and reactivity.
This compound is unique due to its combination of the isothiocyanate group and the acridinium core, providing both strong fluorescence and reactivity for bioconjugation.
Properties
Molecular Formula |
C16H11F3N2O3S2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9-isothiocyanato-10-methylacridin-10-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H11N2S.CHF3O3S/c1-17-13-8-4-2-6-11(13)15(16-10-18)12-7-3-5-9-14(12)17;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MGNHVHXHAXNDMV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=C=S.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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